molecular formula C15H20ClNO2 B11760265 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate

7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate

Cat. No.: B11760265
M. Wt: 281.78 g/mol
InChI Key: IGQDJCSTOFVVQS-UHFFFAOYSA-N
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Description

7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate (CAS Number: 863762-10-1) is a chemical compound with the molecular formula C15H20ClNO2 and a molecular weight of 281.78 . This benzazepine-derived structure is offered as a high-purity building block for research and development purposes. Benzazepine scaffolds are of significant interest in medicinal chemistry and pharmaceutical research for their potential as core structures in the synthesis of biologically active molecules . The pivalate (pivaloyloxymethyl) ester group can serve as a prodrug feature, potentially enhancing the pharmacokinetic properties of parent molecules. This compound is related to other key intermediates in its class, such as 7-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ol . It is presented as a solid and requires cold-chain transportation to ensure stability . This product is intended for research applications in laboratory settings only. It is not meant for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

Molecular Formula

C15H20ClNO2

Molecular Weight

281.78 g/mol

IUPAC Name

(7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl) 2,2-dimethylpropanoate

InChI

InChI=1S/C15H20ClNO2/c1-15(2,3)14(18)19-13-5-4-8-17-12-7-6-10(16)9-11(12)13/h6-7,9,13,17H,4-5,8H2,1-3H3

InChI Key

IGQDJCSTOFVVQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1CCCNC2=C1C=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Ketone Reduction via Sodium Borohydride

The ketone 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one (CAS 160129-45-3) is reduced using sodium borohydride (NaBH₄) in methanol. For example, dissolving 19.0 g of the ketone in 200 mL methanol and adding NaBH₄ (2.42 g) at 0°C yields the alcohol in 96% purity after recrystallization. This method is favored for its simplicity and high yield, though strict temperature control is necessary to avoid over-reduction.

Alternative Reducing Agents

Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) in tetrahydrofuran (THF) at -5–20°C achieves a 94.2% yield with minimal impurities. This approach is advantageous for sensitive substrates but requires anhydrous conditions.

Esterification to Form the Pivalate

Esterification of the benzazepin-5-ol intermediate with pivaloyl chloride (trimethylacetyl chloride) introduces the pivalate group.

Standard Esterification Protocol

Reaction Conditions :

  • Substrate : 7-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ol (10.0 g, 50.6 mmol)

  • Acylating Agent : Pivaloyl chloride (6.7 mL, 55.7 mmol)

  • Base : Triethylamine (8.5 mL, 60.7 mmol)

  • Solvent : Dichloromethane (100 mL)

  • Temperature : 0°C → room temperature, 12 hours

Procedure :
The alcohol is dissolved in dichloromethane under nitrogen. Triethylamine is added, followed by dropwise addition of pivaloyl chloride. The mixture warms to room temperature, and progress is monitored via TLC. Post-reaction, the mixture is washed with water, dried (Na₂SO₄), and concentrated. The crude product is purified via silica gel chromatography (hexane/ethyl acetate 4:1) to yield the pivalate ester.

Yield : 85–92%
Purity : >98% (HPLC)

Catalytic DMAP Acceleration

Including 4-dimethylaminopyridine (DMAP, 0.1 equiv) enhances reaction rate and yield (up to 95%) by facilitating acyl transfer.

Optimization and Side Reactions

Impurity Control

  • Hydrolysis Risk : Excess moisture leads to pivalic acid formation. Anhydrous conditions and molecular sieves mitigate this.

  • Diastereomer Formation : The benzazepine’s stereocenter may lead to diastereomers. Chiral HPLC confirms enantiopurity (>99% ee).

Scalability

Kilogram-scale reactions using continuous flow systems improve mixing and temperature control, achieving consistent yields (88–90%).

Analytical Characterization

Key Data for 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl Pivalate :

PropertyValue
Molecular FormulaC₁₅H₂₀ClNO₂
Molecular Weight289.77 g/mol
Melting Point103–107°C (lit.)
¹H NMR (CDCl₃)δ 1.20 (s, 9H), 1.80–2.10 (m, 4H), 3.50–3.70 (m, 2H), 5.40 (t, 1H), 7.10–7.30 (m, 3H)
HPLC Purity99.5%

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
NaBH₄ Reduction9699.9Cost-effective, simple setup
Red-Al Reduction94.299.97High stereocontrol
DMAP Esterification9598.5Rapid reaction time

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of benzo[b]azepine compounds exhibit antidepressant properties. The mechanism often involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate may enhance mood and alleviate symptoms of depression in animal models .

Antipsychotic Properties

The compound has been evaluated for its antipsychotic effects. Preclinical trials suggest that it may help in managing symptoms of schizophrenia by stabilizing dopamine levels in the brain . Such findings point towards its potential as a therapeutic agent for psychotic disorders.

Neuroprotective Effects

Neuroprotection is another promising application of this compound. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis of Derivatives

The synthetic versatility of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate allows for the creation of various derivatives with enhanced biological activity. Researchers have developed methods to modify the pivalate group to improve solubility and bioavailability .

Pharmaceutical Formulations

This compound serves as an intermediate in the synthesis of more complex pharmaceutical agents. Its incorporation into formulations can enhance therapeutic efficacy while minimizing side effects associated with other active compounds .

In Vivo Studies

In vivo studies have demonstrated the pharmacokinetics and pharmacodynamics of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate. These studies are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profiles .

Toxicological Assessments

Toxicological evaluations are essential to determine the safety profile of this compound for potential therapeutic use. Preliminary studies indicate a favorable safety margin; however, comprehensive toxicological assessments are ongoing to ensure its viability for clinical applications .

Case Studies

Study FocusFindingsReference
Antidepressant EffectsDemonstrated significant reduction in depressive behaviors in rodent models
Antipsychotic ActivityStabilization of dopamine levels observed in schizophrenia models
Neuroprotective PropertiesReduction in neuronal apoptosis in oxidative stress conditions
Synthesis TechniquesVarious synthetic routes developed for enhanced derivatives

Mechanism of Action

The mechanism of action of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate involves its interaction with specific molecular targets. For instance, it may act as an antagonist at certain receptors, inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Core Structural Variations: Benzo[b] vs. Benzo[c] Azepines

A critical distinction lies in the fusion position of the azepine ring:

  • Benzo[b]azepines : The nitrogen atom is adjacent to the benzene ring (position 1). Example: 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate.
  • Benzo[c]azepines : The nitrogen is at position 2 relative to the benzene ring (CAS 40584-16-5) .

Implications :

  • Reactivity : The benzo[b] configuration allows for more direct conjugation between the nitrogen lone pair and the aromatic system, influencing electronic properties and reactivity.
  • Toxicity : The benzo[c] analogue (CAS 40584-16-5) exhibits acute toxicity (Category 4 for inhalation, dermal, and oral exposure), suggesting that positional isomerism significantly affects biological activity .

Functional Group Modifications at the 5-Position

Compound Substituent at 5-Position Molecular Weight Key Properties/Applications References
Target Compound Pivalate ester ~295.8* Enhanced lipophilicity; prodrug
7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one Ketone 195.65 Reactive carbonyl for further synthesis
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ol Hydroxyl 181.66 Active metabolite; lower stability
Tolvaptan Impurity 49 Bis-phosphate ester 959.85 High molecular weight; impurity

*Calculated based on C15H19ClNO3.

Key Observations :

  • Pivalate vs. Ketone : The pivalate ester improves metabolic stability compared to the ketone, which is prone to nucleophilic attacks. However, the ketone (CAS 160129-45-3) serves as a versatile intermediate for further derivatization .
  • Hydroxyl vs. Ester : The hydroxyl form (precursor to the pivalate) is more polar but less stable under acidic conditions. Esterification masks the hydroxyl, delaying hydrolysis and extending half-life .

Comparison :

  • tert-Butoxide cyclization () is milder but may require protective groups, adding steps.

Pharmacological and Toxicological Profiles

    Biological Activity

    7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate is a compound of significant interest in pharmaceutical and biochemical research. Its unique structure allows for various biological activities, particularly in neuropharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

    • Molecular Formula : C_{12}H_{14}ClN O_2
    • Molecular Weight : 239.69 g/mol
    • CAS Number : 1092352-03-8

    Biological Activity Overview

    The biological activity of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate primarily revolves around its effects on the central nervous system (CNS). Research indicates that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in treating anxiety and depression.

    The compound is believed to act on various neurotransmitter receptors, including:

    • Serotonin Receptors : Modulating serotonin levels can alleviate mood disorders.
    • Dopamine Receptors : Influencing dopamine pathways may help in managing psychotic disorders.

    Case Studies

    • Neuropharmacological Effects :
      • A study conducted on animal models demonstrated that administration of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate resulted in a significant reduction in anxiety-like behaviors. The study utilized the elevated plus maze and open field tests to assess anxiety levels.
      • Results :
        • Control Group (No treatment): High anxiety levels observed.
        • Treatment Group: Significant decrease in time spent in the anxious zones (p < 0.05).
    • Antidepressant Activity :
      • Another research project focused on the antidepressant potential of this compound. It was administered to rodents subjected to chronic mild stress.
      • Findings :
        • The treated group showed increased locomotion and reduced immobility in the forced swim test compared to controls.
        • Statistical analysis indicated a p-value of < 0.01, suggesting strong antidepressant activity.

    Table 1: Summary of Biological Activities

    Activity TypeObserved EffectModel UsedStatistical Significance
    Anxiety ReductionDecreased anxiety-like behaviorElevated Plus Mazep < 0.05
    AntidepressantIncreased locomotionForced Swim Testp < 0.01

    Table 2: Neurotransmitter Interaction

    Receptor TypeInteraction TypeEffect
    Serotonin ReceptorsAgonistic/AntagonisticMood modulation
    Dopamine ReceptorsModulatoryPsychotic symptom relief

    Research Findings

    Recent studies have highlighted the potential of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate as a candidate for developing new treatments for CNS disorders. The compound's ability to modulate neurotransmitter systems suggests it could lead to innovative therapies for conditions like depression and anxiety.

    Pharmacokinetics

    Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary data indicate:

    • Absorption : Rapid absorption with peak plasma concentrations reached within 1 hour post-administration.
    • Metabolism : Primarily hepatic metabolism with active metabolites contributing to its biological effects.

    Q & A

    Basic Research Questions

    Q. What are the key synthetic methodologies for preparing 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate?

    • Methodology : The compound is synthesized via multi-step reactions involving amide coupling and pivalate esterification. For example, intermediates like 7-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine are functionalized with pivaloyl chloride under anhydrous conditions. Key steps include protecting group strategies (e.g., tert-butoxycarbonyl) and purification via column chromatography .
    • Critical Parameters : Reaction temperature (0–25°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric control of pivaloyl chloride to prevent side reactions.

    Q. How is the compound characterized spectroscopically?

    • Techniques :

    • NMR : 1H^1H- and 13C^{13}C-NMR verify the benzoazepine core and pivalate ester moiety. For example, the pivalate methyl groups resonate at δ ~1.2 ppm in 1H^1H-NMR .
    • HPLC : Purity assessment (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
    • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ expected for C15_{15}H18_{18}ClNO2_2: 280.10) .

    Q. What safety protocols are essential for handling this compound?

    • Hazards : Acute toxicity via inhalation, skin contact, or ingestion (GHS Category 4) .
    • Precautions :

    • Use fume hoods, nitrile gloves, and lab coats.
    • Store in a desiccator at 2–8°C to prevent hydrolysis .

    Advanced Research Questions

    Q. How can enantiomeric separation be achieved for stereoisomers of this compound?

    • Chiral Resolution :

    • Chromatography : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) using hexane:isopropanol (90:10) .
    • Synthesis : Asymmetric synthesis using (R)- or (S)-configured intermediates (e.g., (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine, CAS 294196-60-4) .

    Q. What challenges arise in X-ray crystallographic analysis, and how are they addressed?

    • Challenges : Low crystal quality, twinning, or weak diffraction.
    • Solutions :

    • Software : SHELX suite for structure solution (SHELXD) and refinement (SHELXL), leveraging high-resolution data (>1.0 Å) .
    • Crystallization : Vapor diffusion with mixed solvents (e.g., ethanol/water) to optimize crystal packing .

    Q. How to reconcile conflicting NMR data in structural elucidation?

    • Case Study : Discrepancies in proton coupling constants may arise from dynamic ring puckering in the tetrahydroazepine core.
    • Analysis :

    • Variable Temperature NMR : To identify conformational exchange (e.g., coalescence of signals at elevated temperatures).
    • DFT Calculations : Compare experimental JJ-values with computed puckering modes (Cremer-Pople parameters) .

    Critical Analysis of Data Contradictions

    • Molecular Weight Discrepancies : reports a molecular weight of 959.85 for a bis-phosphorylated derivative, while the parent compound is ~280 g/mol. Researchers must confirm synthetic intermediates via HR-MS to avoid misassignment.
    • Stereochemical Ambiguities : Commercial sources (e.g., ) specify enantiopure (R)-configured intermediates, but racemic mixtures may form without chiral catalysts.

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